molecular formula C24H28N2O4 B14792323 5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate

5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate

Cat. No.: B14792323
M. Wt: 408.5 g/mol
InChI Key: FYXQMVNJFPESRD-UHFFFAOYSA-N
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Description

5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique hexahydropyrrolo[2,3-c]pyrrole core structure, which is substituted with benzyl and ethyl groups at specific positions. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-phenyl-2,3-dihydro-2,3-furandione with ethyl 3-benzylamino-2-butenoate, resulting in the formation of ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate . The structure of the pyrrole derivative is confirmed by X-ray analysis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the benzylic hydrogens of alkyl substituents on the benzene ring are activated toward free radical attack, facilitating oxidation and reduction reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, derivatives of pyrrole compounds have been explored for their potential as acetylcholine esterase inhibitors, which are used in the treatment of Alzheimer’s disease . Additionally, pyrrole derivatives have shown cytotoxic activity against various human cancer cell lines, making them promising candidates for anticancer drug development . The unique structure of 5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate allows for its use in molecular docking studies and structure-activity relationship analyses.

Mechanism of Action

The mechanism of action of 5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease. Additionally, its cytotoxic effects on cancer cells may involve the induction of apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

When compared to other similar compounds, 5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate stands out due to its unique substitution pattern and structural features. Similar compounds include other pyrrole derivatives such as ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate and 1-benzyl-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid . These compounds share some structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate

InChI

InChI=1S/C24H28N2O4/c1-2-29-23(27)21-13-20-15-25(24(28)30-17-19-11-7-4-8-12-19)16-22(20)26(21)14-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3

InChI Key

FYXQMVNJFPESRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CN(CC2N1CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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